![molecular formula C16H15ClN4O2 B4630571 methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives often involves reactions under specific conditions to introduce the desired functional groups into the core structure. For example, reactions of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine with lithium phenyldimethylsilanide and triphenylsilanide in THF media at low temperatures led to the formation of silicon C(4)-addition products in high yields, showcasing the versatility of this scaffold for further functionalization (Ivanov, 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrates aromatic delocalization in the pyrazole rings, indicating stability and potential for π-π interactions. For instance, various derivatives have been analyzed through crystallography, revealing insights into their conformations and interactions, such as π-stacking, which could influence their reactivity and binding properties (Insuasty et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives encompasses a broad range of reactions, enabling the introduction of various substituents and the formation of complex molecules. For example, the synthesis of 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives involves reactions with ketones, anhydrides, and benzoyl chloride, illustrating the compound's versatility in chemical synthesis (Mironovich & Kostina, 2012).
Scientific Research Applications
Synthesis and Structural Studies
Methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is involved in the synthesis of diverse heterocyclic compounds, demonstrating its utility in organic chemistry for creating novel molecular structures with potential biological activities. A general approach for synthesizing 8-acylamidopyrazolo[1,5-a]-1,3,5-triazines, which could be adapted for high-throughput synthesis, suggests its importance in medicinal chemistry and drug discovery processes (Raboisson et al., 2003). Moreover, the molecular dimensions of related compounds have been studied to understand aromatic delocalization and conformations, contributing to the field of crystallography and molecular design (Insuasty et al., 2008).
Antimicrobial Activities
The compound's derivatives have been explored for antimicrobial activities, indicating its potential as a precursor for developing new antimicrobial agents. Synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and their screening for antimicrobial activities highlight the compound's applicability in addressing resistance issues and finding new therapeutic options (Bektaş et al., 2010).
Chemical Modifications and Reactions
Chemical reactions involving methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate and its analogs lead to the formation of various derivatives through modifications at specific sites on the molecule. This has implications for developing synthetic methodologies and understanding reaction mechanisms that are central to the advancement of organic chemistry (Ivanov, 2020).
Antitumor and Antimicrobial Potential
Compounds synthesized from methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate have been evaluated for their antitumor and antimicrobial potential, underscoring the significance of this molecule in the development of new therapeutic agents. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, presenting a promising avenue for anticancer research (Riyadh, 2011).
properties
IUPAC Name |
methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-4-12-13(10-5-7-11(17)8-6-10)15-19-18-14(16(22)23-3)9(2)21(15)20-12/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACPIWCZNNMQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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